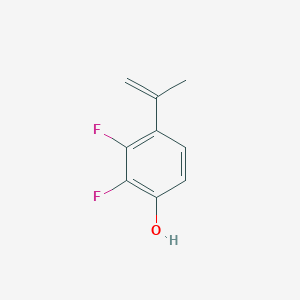

2,3-Difluoro-4-Isopropenylphenol

Description

Contextualization within Organofluorine Chemistry and Phenolic Compounds

Organofluorine chemistry, the study of compounds containing carbon-fluorine bonds, has profoundly impacted modern science and technology. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. ontosight.ai Fluorine's high electronegativity and the strength of the C-F bond often enhance metabolic stability and lipophilicity, properties highly valued in pharmaceuticals and agrochemicals. ontosight.ai It is estimated that approximately 20% of all pharmaceuticals contain at least one fluorine atom.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are another cornerstone of organic chemistry. ontosight.ai They are prevalent in nature and serve as crucial intermediates in the synthesis of a vast array of products, from polymers to active pharmaceutical ingredients. wikipedia.org The hydroxyl group in phenols is acidic and directs electrophilic substitution primarily to the ortho and para positions, while also being a key site for derivatization. ontosight.ai

The compound 2,3-Difluoro-4-Isopropenylphenol sits (B43327) at the intersection of these two major fields. The presence of two fluorine atoms on the phenol (B47542) ring is expected to significantly modify the acidity of the phenolic proton and the electron density of the aromatic system compared to its non-fluorinated counterpart. ontosight.ai This dual identity places it within a specialized class of fluorinated aromatics, where the interplay between the electron-withdrawing fluorine atoms and the electron-donating hydroxyl group dictates its chemical behavior.

Significance of Phenolic Structures in Advanced Chemical Synthesis

Phenolic structures are of paramount importance in advanced chemical synthesis due to their versatile reactivity. wikipedia.org The hydroxyl group can be easily converted into ethers and esters, and the aromatic ring can be functionalized through various reactions, including electrophilic substitution and coupling reactions. chemimpex.com Phenols are foundational materials for producing phenolic resins, which are known for their high-temperature resistance and flame-retardant properties. ontosight.ai Furthermore, they are precursors to a multitude of important chemicals, such as bisphenol A (BPA) and caprolactam, and are integral to the synthesis of drugs like acetylsalicylic acid. wikipedia.org

The modification of the phenolic ring with substituents allows for the fine-tuning of its properties. For instance, the strategic placement of fluorine atoms, as seen in 2,3-difluorophenol (B1222669), makes the compound a valuable building block for creating more complex molecules with specific biological activities. ontosight.aichemimpex.com The synthesis of phenolic acid esters of polysaccharides, for example, highlights the challenges and importance of chemoselectivity when dealing with phenolic hydroxyl groups. bldpharm.com

Role of the Isopropenyl Functionality in Molecular Design and Reactivity

The isopropenyl group, a three-carbon substituent with a double bond, is a highly reactive functional group that imparts unique characteristics to a molecule. ontosight.ai Its presence opens up a wide range of synthetic possibilities, most notably addition reactions across the double bond and polymerization. The vinyl group within the isopropenyl moiety makes compounds like 4-isopropenylphenol (B43103) susceptible to polymerization, a property exploited in the materials science field for creating polymers and resins. ontosight.ai For instance, 4-isopropenylphenol is a known monomer in polymer synthesis and is used in the manufacturing of adhesives and coatings. ontosight.ai

The isopropenyl group can also be a target for various chemical transformations. For example, O-protonation of 4-isopropenylphenol with a strong acid like sulfuric acid leads to the formation of a stable carbocation, which can then undergo dimerization or other reactions. wikipedia.org This reactivity makes the isopropenyl group a valuable tool for constructing more complex molecular architectures. Isopropenyl esters are also recognized as efficient reagents in atom-economical synthesis, such as in the production of N-arylamides. bldpharm.com In the context of this compound, the isopropenyl group provides a reactive handle for polymerization or further functionalization, separate from the reactivity of the fluorinated phenolic ring.

Overview of Research Trajectories for this compound

While direct and extensive research on this compound is not widely published, its chemical structure suggests several potential research trajectories. The compound is commercially available, indicating that a synthetic route has been established, and it holds a registered CAS number (445004-25-1). cymitquimica.com

Future research would likely focus on several key areas:

Synthesis and Characterization: A primary research goal would be the development and optimization of a scalable synthesis for this compound. A plausible route could involve the Friedel-Crafts acylation or alkylation of 2,3-difluorophenol, followed by a dehydration or dehydrogenation step. A detailed characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to fully elucidate its structure and properties.

Polymer Science: Given the reactivity of the isopropenyl group, a significant research avenue would be the investigation of its polymerization and copolymerization potential. tandfonline.com The resulting fluorinated polymers could exhibit enhanced thermal stability, chemical resistance, and unique optical properties due to the presence of the difluorophenyl moiety. These materials could be candidates for advanced coatings, high-performance plastics, or optical applications.

Medicinal Chemistry and Agrochemicals: The combination of a fluorinated phenol and a reactive alkene makes this compound an interesting scaffold for the synthesis of novel bioactive molecules. ontosight.aichemimpex.com The fluorinated phenol portion could mimic natural phenols while offering increased metabolic stability, and the isopropenyl group could be functionalized to interact with biological targets. Research could explore its potential as a precursor for new pharmaceuticals or pesticides.

Mechanistic Studies: The interplay of the electron-withdrawing difluoro- substitution and the potentially electron-donating isopropenyl group on the reactivity of the phenolic hydroxyl and the aromatic ring presents an interesting case for mechanistic studies. Investigations into its acidity (pKa), nucleophilicity, and susceptibility to electrophilic aromatic substitution would provide fundamental insights into its chemical behavior.

In essence, this compound represents a molecule with significant untapped potential, bridging the gap between fluorine chemistry, phenol chemistry, and polymer science.

Data Tables

As detailed research findings for this compound are not publicly available, the following tables present data for its constituent precursors and closely related analogs to provide a comparative context for its expected properties.

Table 1: Properties of 4-Isopropenylphenol

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 4-(Prop-1-en-2-yl)phenol | wikipedia.org |

| CAS Number | 4286-23-1 | wikipedia.orgscbt.com |

| Molecular Formula | C₉H₁₀O | wikipedia.orgscbt.com |

| Molar Mass | 134.18 g/mol | wikipedia.orgscbt.com |

| Appearance | White solid | wikipedia.org |

| Melting Point | 83 °C | wikipedia.org |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether. | ontosight.ai |

| Key Reactivity | Intermediate in BPA production; undergoes O-protonation and polymerization. | wikipedia.org |

Interactive Data Table: Properties of 4-Isopropenylphenol

Table 2: Properties of 2,3-Difluorophenol

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2,3-Difluorophenol | ontosight.ai |

| CAS Number | 6418-38-8 | |

| Molecular Formula | C₆H₄F₂O | ontosight.aiontosight.ai |

| Molar Mass | 130.09 g/mol | |

| Key Characteristics | Slightly acidic; fluorine atoms are electron-withdrawing. | ontosight.ai |

| Applications | Intermediate in pharmaceutical and agrochemical synthesis. | ontosight.aiontosight.aichemimpex.com |

| Synthesis Methods | Direct fluorination of phenol derivatives; Balz-Schiemann reaction. | ontosight.ai |

Interactive Data Table: Properties of 2,3-Difluorophenol

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-4-prop-1-en-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c1-5(2)6-3-4-7(12)9(11)8(6)10/h3-4,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYNLVPAHQNZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C(=C(C=C1)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445004-25-1 | |

| Record name | 2,3-difluoro-4-(prop-1-en-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3 Difluoro 4 Isopropenylphenol and Analogous Structures

Introduction of the Isopropenyl Moiety

Once the fluorinated phenol (B47542) core is established, the final key structural feature, the isopropenyl group, must be introduced. This is typically achieved by first installing an isopropyl group and then converting it to the isopropenyl moiety.

The most direct method for creating an isopropenyl group on a phenol ring is the catalytic dehydrogenation of its corresponding isopropyl derivative. For example, 4-isopropenylphenol (B43103) is produced commercially via the catalytic dehydrogenation of 4-isopropylphenol. wikipedia.orgwikipedia.org This reaction is reversible and is performed at elevated temperatures over a suitable catalyst. royalsocietypublishing.org

Specific catalysts have been developed to optimize this transformation. A calcium-nickel phosphate (B84403) catalyst has been shown to be exceptionally effective for the dehydrogenation of para-isopropylphenol, achieving selectivities of 90% or higher. google.com The reaction is typically carried out at temperatures between 300°C and 500°C in the presence of phenol and water, which help to maintain catalyst life and suppress dealkylation side reactions. google.com The precursor, 2,3-difluoro-4-isopropylphenol, would be synthesized via the alkylation of 2,3-difluorophenol (B1222669) with propylene, a reaction analogous to the well-established isopropylation of phenol. wikipedia.orgrsc.org

An alternative route to isopropenylphenols involves the cleavage of larger, more complex molecules, particularly bisphenol A (BPA) and its analogues. rsc.orgrsc.org High-temperature hydrolysis of BPA yields 4-isopropenylphenol and phenol as the primary products. wikipedia.org This cleavage reaction effectively breaks the quaternary carbon bridge connecting the two phenolic rings.

This principle extends to various other bisphenol structures. Studies on the biotransformation of BPA analogues by bacteria have shown that the microbial attack can lead to the cleavage of the molecule. nih.gov Similarly, advanced oxidation processes and UV radiation can induce reactions in bisphenol analogues, leading to their degradation and the formation of various transformation products, including catechol derivatives and, in some cases, cleavage of carbon-carbon or carbon-chlorine bonds. ub.edunih.gov While not a primary synthetic route for laboratory-scale synthesis, these cleavage reactions demonstrate a valid pathway for generating the isopropenylphenol scaffold from larger, readily available industrial chemicals.

Interactive Table 2: Summary of Synthetic Strategies for Isopropenyl Moiety Introduction

| Methodology | Starting Material | Key Reagents/Conditions | Primary Product | Advantages | Reference(s) |

|---|---|---|---|---|---|

| Catalytic Dehydrogenation | 4-Isopropylphenol | Calcium-nickel phosphate catalyst, 300-500°C | 4-Isopropenylphenol | High selectivity, established industrial process | wikipedia.orggoogle.com |

| Cleavage Reaction | Bisphenol A (BPA) | High-temperature water (hydrolysis) | 4-Isopropenylphenol, Phenol | Utilizes readily available industrial chemical | wikipedia.org |

Dehydration Routes Involving Tertiary Alcohol Intermediates

The formation of an isopropenyl group often proceeds through the dehydration of a corresponding tertiary alcohol. This elimination reaction is a fundamental transformation in organic synthesis for creating carbon-carbon double bonds. byjus.com In the context of synthesizing 2,3-difluoro-4-isopropenylphenol, a key intermediate would be 2-(2,3-difluoro-4-hydroxyphenyl)propan-2-ol. The dehydration of this tertiary alcohol would lead directly to the desired product.

The mechanism of dehydration for secondary and tertiary alcohols typically proceeds via an E1 pathway, especially in the presence of strong protic acids like sulfuric or phosphoric acid. libretexts.orglibretexts.org The reaction involves three main steps:

Protonation of the Hydroxyl Group: The alcohol's hydroxyl group is protonated by the acid catalyst, converting it into an alkyloxonium ion. This ion is an excellent leaving group (water). libretexts.org

Formation of a Carbocation: The alkyloxonium ion departs, leaving behind a tertiary carbocation. The stability of this carbocation is a key reason why tertiary alcohols dehydrate more readily than secondary or primary alcohols. byjus.com

Deprotonation to Form an Alkene: A base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond. byjus.comlibretexts.org

Alternatively, non-acidic methods can be employed, which are particularly useful for sensitive substrates. Reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) are effective for the dehydration of tertiary alcohols, proceeding through an E2 mechanism involving a chlorophosphate intermediate. libretexts.orglibretexts.org The choice of dehydrating agent and reaction conditions can influence the regioselectivity of the double bond formation, although for a precursor like 2-(2,3-difluoro-4-hydroxyphenyl)propan-2-ol, the isopropenyl product is the only possible alkene. Strong acid catalysis has been noted as a requirement for the dehydration of certain tertiary alcohol precursors to produce monomeric o-isopropenylphenols in high yields. cdnsciencepub.com

| Reagent/Method | Typical Conditions | Mechanism | Suitability |

| Strong Acid (H₂SO₄, H₃PO₄) | High Temperatures (25°–80°C for 3° alcohols) libretexts.org | E1 libretexts.org | Effective, but harsh conditions may not be suitable for all substrates. |

| Phosphorus Oxychloride (POCl₃) in Pyridine | Milder, often at or below room temperature | E2 libretexts.org | Good for acid-sensitive molecules and hindered alcohols. |

| Burgess Reagent | Neutral, requires heating | syn-elimination au.dk | Mild and practical for secondary and tertiary alcohols. au.dk |

| **Lewis Acids (e.g., BF₃‧OEt₂) ** | Varies, can be harsh | E1-like | Rapid and efficient, but may lack selectivity with sensitive functional groups. au.dk |

Convergent and Divergent Synthesis Pathways for this compound

The strategic planning of a multi-step synthesis can be broadly categorized into linear, convergent, and divergent approaches. sathyabama.ac.in Both convergent and divergent strategies offer advantages over traditional linear synthesis, particularly in terms of efficiency and the generation of molecular diversity.

Fragment A Synthesis: Preparation of a functionalized 2,3-difluorophenol core, for example, 3,4-difluoro-4-bromophenol.

Fragment B Synthesis: Preparation of an isopropenyl-containing organometallic reagent, such as isopropenylboronic acid or an isopropenyl Grignard reagent.

Coupling: A final cross-coupling reaction (e.g., Suzuki or Kumada coupling) between Fragment A and Fragment B to assemble the final product.

A divergent synthesis , in contrast, starts from a central core molecule that is successively reacted to build generations of new compounds. wikipedia.org This strategy is exceptionally powerful for rapidly generating a library of structurally related compounds for screening purposes. wikipedia.org A divergent approach to analogues of this compound could begin with a common intermediate, such as 2,3-difluorophenol or a protected version thereof. This core could then be subjected to various functionalization reactions at the 4-position to yield a diverse set of molecules. For instance:

Start with 1,2,3-trifluoro-4-nitrobenzene, which can be selectively hydrolyzed to form 2,3-difluoro-6-nitrophenol. google.com Subsequent reactions could modify the nitro group and functionalize other positions.

Using a common precursor like 2,3-difluorophenol, one branch of the synthesis could introduce the isopropenyl group via a Friedel-Crafts acylation followed by a Wittig reaction or Grignard addition and dehydration.

Other branches could introduce different alkyl, aryl, or functional groups at the same position, creating a library of 2,3-difluorophenol derivatives for structure-activity relationship studies. Modern photoredox catalysis has enabled switchable divergent syntheses of fluorinated compounds, where tuning reaction conditions allows for the creation of multiple distinct products from the same starting materials. nih.gov

Modern Innovations in Synthetic Route Design

The use of high-temperature water (HTW), including subcritical and supercritical water, as a reaction medium represents a significant advancement in green chemistry. researchgate.netresearchgate.net At elevated temperatures (typically >200 °C), the physical properties of water change dramatically; its dielectric constant decreases, making it a suitable solvent for nonpolar organic compounds, while its ionization constant increases, allowing it to act as both an acid and a base catalyst. rsc.org

This unique environment has been successfully applied to the synthesis of p-isopropenylphenol (IPP), an analogue of the title compound. rsc.orgrsc.org Researchers have demonstrated that IPP can be synthesized via the cleavage of bisphenol A (BPA) in HTW without the need for an external catalyst. rsc.org This process is cleaner and avoids the oligomerization of the isopropenylphenol product, which is a common problem in traditional high-temperature, base-catalyzed methods. rsc.org

Key findings from the synthesis of p-isopropenylphenol in HTW include:

Catalyst-Free Reaction: The reaction proceeds efficiently without any added acid or base catalyst. rsc.org

Products: The primary products are p-isopropenylphenol and phenol. rsc.org

Reduced Byproducts: Oligomerization of the IPP product is avoided. rsc.org

Simplified Purification: Upon cooling, the solid IPP product precipitates from the aqueous medium, allowing for easy separation. rsc.org

| Temperature (°C) | Reaction Time | Key Outcome | Reference |

| 200–350 | Varies | Catalyst-free synthesis of IPP from BPA cleavage. Phenol is a co-product. | rsc.org, rsc.org |

| 250 | 10 minutes | Isomerization of carvone (B1668592) to carvacrol (B1668589) (an isopropylphenol) in near-quantitative yield. | organic-chemistry.org |

| 673 K (400 °C) | Varies | Non-catalytic alkylation of phenol with 2-propanol in supercritical water to produce 2-isopropylphenol (B134262). | researchgate.net |

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. sioc-journal.cnresearchgate.net These methods allow for the precise and efficient construction of complex molecules, such as highly substituted phenols, from readily available precursors. nih.govoregonstate.edu The general principle involves the catalytic cycle of a transition metal (most commonly palladium or nickel, but also copper and others) to couple an organometallic reagent with an organic halide or triflate. sioc-journal.cn

For the synthesis of this compound, this strategy could involve coupling a 1,2,3-trisubstituted benzene (B151609) derivative (e.g., a 4-halo-2,3-difluorophenol) with an isopropenyl-donating reagent.

Palladium catalysis is the cornerstone of many cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. youtube.com These methods offer high functional group tolerance and stereospecificity. A plausible route to this compound using this technology is the Suzuki-Miyaura coupling. This would involve the reaction of a boronic acid or ester with an aryl halide or triflate.

Hypothetical Suzuki Coupling Route:

Aryl Halide: 4-Bromo-2,3-difluorophenol (or its protected form).

Organoboron Reagent: Isopropenylboronic acid or a derivative.

Catalyst System: A palladium(0) source (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).

This approach has been used to generate diverse, highly substituted phenols by combining it with other synthetic steps in a one-pot sequence. nih.govrsc.org Furthermore, palladium catalysts have been developed for a wide array of transformations, including carbonylative syntheses and the catalytic transfer of difluorocarbene, highlighting their versatility in constructing complex molecular architectures. cas.cnnih.govnih.gov

| Reaction Name | Palladium Catalyst Example | Organic Halide/Triflate | Organometallic Reagent |

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Ar-X (X=I, Br, OTf) | R-B(OR)₂ |

| Stille | Pd(PPh₃)₄ | Ar-X (X=I, Br, OTf) | R-Sn(Alkyl)₃ |

| Heck | Pd(OAc)₂ | Ar-X (X=I, Br) | Alkene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | Ar-X (X=I, Br) | Terminal Alkyne |

Copper-catalyzed reactions, while historically requiring harsh conditions (e.g., the Ullmann condensation), have seen a modern resurgence with the development of new ligands that enable milder and more versatile transformations. nih.govnih.gov Copper is an attractive catalyst due to its lower cost and toxicity compared to palladium.

While less common than palladium for direct isopropenylation, copper catalysis is highly effective for certain C-C and C-O bond formations. For instance, copper-catalyzed methods are well-established for the synthesis of diaryl ethers and have been applied to the arylation of phenols. nih.gov Recent advancements have demonstrated the use of copper catalysts in multicomponent reactions to build complex heterocycles and in the hydroxylation of diaryliodoniums to generate phenols. nih.govrsc.org A copper-catalyzed three-component reaction has been reported for the synthesis of aryloxyl acrylates. scispace.com

A potential, though less conventional, application toward the target molecule could involve a copper-catalyzed coupling of a difluorophenol derivative with a suitable isopropenyl source, or the construction of the phenol ring itself using a copper-catalyzed cyclization or aromatization strategy. researchgate.net

| Reaction Type | Copper Catalyst Example | Substrate 1 | Substrate 2 |

| Ullmann Condensation (O-Arylation) | CuI, Picolinic Acid | Phenol | Aryl Halide |

| Hydroxylation | CuI | Diaryliodonium Salt | H₂O or OH⁻ source |

| Multicomponent Reactions | Cu(I) or Cu(II) salts | Varies (e.g., amines, alkynes, etc.) | Varies |

Directed C-H Functionalization for Aromatic Substitution

The regioselective introduction of substituents onto an aromatic ring is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with precisely controlled functionalities. Traditional electrophilic aromatic substitution reactions in phenols are dictated by the inherent directing effect of the hydroxyl group, which strongly favors substitution at the ortho and para positions. wikipedia.org However, accessing alternative substitution patterns, or enhancing selectivity, necessitates more advanced strategies. Directed C-H functionalization has emerged as a powerful tool to achieve high regioselectivity in the synthesis of substituted phenols, including fluorinated analogs, by temporarily tethering a directing group to the molecule. researchgate.netnih.gov This approach utilizes a coordinating group to position a transition metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. mt.com

The fundamental principle of directed C-H functionalization involves the formation of a stable cyclometalated intermediate. snnu.edu.cn A directing group (DG), typically containing a heteroatom like nitrogen or oxygen, coordinates to a transition metal center. nih.gov This coordination brings the metal into the vicinity of a specific C-H bond, usually at the ortho position, leading to the formation of a five- or six-membered metallacycle. snnu.edu.cn This intermediate then reacts with a coupling partner to form a new bond, and the catalyst is regenerated. The choice of directing group and catalyst system is crucial for controlling the regioselectivity of the reaction.

For the synthesis of substituted phenols, the phenolic hydroxyl group itself can act as a directing group. However, its effectiveness can be limited, and often it is more advantageous to use a removable or modifiable directing group. researchgate.net A variety of directing groups have been developed for the functionalization of phenols, including carbamates, ethers, and silicon-based tethers. These groups can be used to direct substitution to the ortho, meta, or even para positions, overriding the natural electronic preferences of the phenol ring. nih.gov

Transition metal catalysis is central to directed C-H functionalization. researchgate.netrsc.org Palladium, rhodium, and ruthenium complexes are commonly employed to catalyze a wide range of transformations, including arylations, alkylations, and olefinations. nih.govresearchgate.net For the introduction of an isopropenyl group onto a phenol backbone, a C-H olefination reaction would be employed.

A plausible strategy for the synthesis of this compound via directed C-H functionalization would involve the use of a directing group capable of facilitating C-H activation at the C4 position of a 2,3-difluorophenol derivative. Given the electronic environment of the 2,3-difluorophenol ring, directing a functionalization to the C4 position presents a significant challenge. The C-H bond at the C6 position is generally more activated due to the ortho relationship with the hydroxyl group. Therefore, a specialized directing group would be required to overcome this inherent reactivity.

One potential approach involves the use of a "U-shaped" template that can bridge the hydroxyl group and the C4 position, directing the catalyst to the desired site. While a direct precedent for the synthesis of this compound using this method is not extensively documented in the literature, the principles of directed C-H functionalization provide a clear roadmap for such a transformation. The reaction would likely proceed through a palladium-catalyzed olefination, using isopropenylboronic acid or a related isopropenylating agent as the coupling partner.

The following table summarizes representative examples of directed C-H functionalization of phenols and related aromatic compounds, illustrating the versatility of this methodology.

| Starting Material | Directing Group | Catalyst/Reagent | Product | Position Functionalized |

| Phenol | Phosphite (transient) | [RhCl(PPh3)3] / Aryl Bromide | 2-Arylphenol | ortho |

| Phenol Derivative | Silicon-containing biphenyl (B1667301) template | Palladium catalyst / Olefin | para-Olefinated Phenol | para |

| Aniline Derivative | Carboxylic Acid | Rhodium catalyst / Alkyne | ortho-Alkylated Aniline | ortho |

| Phenylacetic Acid | Amide | Palladium catalyst / Alkene | ortho-Alkenylated Phenylacetic Acid | ortho |

Table 1: Examples of Directed C-H Functionalization

The development of novel directing groups and catalytic systems continues to expand the scope of directed C-H functionalization, offering promising avenues for the efficient and selective synthesis of complex phenolic structures like this compound.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 4 Isopropenylphenol

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Fluorinated Ring

The aromatic ring of 2,3-Difluoro-4-Isopropenylphenol is subject to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome and reaction feasibility being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr):

In electrophilic aromatic substitution, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The rate and position of this attack are determined by the electronic effects of the substituents already present. The hydroxyl (-OH) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions due to its ability to stabilize the cationic intermediate (arenium ion) through resonance. wikipedia.orgmasterorganicchemistry.com Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect but are also ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. ontosight.ai

In this compound, the positions on the ring are influenced as follows:

Position 5: This position is ortho to the isopropenyl group and meta to the hydroxyl group. It is activated by the hydroxyl group.

Position 6: This position is ortho to the hydroxyl group and is strongly activated.

Therefore, electrophilic attack is most likely to occur at position 6, which is activated by the strongly donating hydroxyl group. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org The general mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr):

While aromatic rings are typically electron-rich and thus resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can make nucleophilic aromatic substitution possible. wikipedia.orglibretexts.org In this compound, the two fluorine atoms serve as electron-withdrawing groups, rendering the ring susceptible to SNAr reactions. For SNAr to occur, a good leaving group (like a halide) and strong activation by electron-withdrawing groups, preferably at the ortho and/or para positions to the leaving group, are required. masterorganicchemistry.comlibretexts.org

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing substituents. Subsequently, the leaving group is expelled, and the aromaticity of the ring is restored. The reactivity of halogens as leaving groups in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the highly electronegative fluorine. masterorganicchemistry.comrsc.org In the context of this compound, a strong nucleophile could potentially displace one of the fluorine atoms, particularly if reaction conditions are harsh (e.g., high temperature, strong base).

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a highly reactive site, participating in protonation, oxidation, and derivatization reactions such as etherification and esterification.

In the presence of strong acids, phenols can be protonated. researchgate.netresearchgate.net This can occur either on the aromatic ring (C-protonation) or on the phenolic oxygen (O-protonation) to form an oxonium ion. chemrxiv.org For phenol (B47542) itself, O-protonation is generally the favored pathway in super-acidic media. researchgate.netresearchgate.net The pKa of the oxonium ion of phenol has been determined to be approximately -6.4. researchgate.net

For this compound, O-protonation would be the initial step in strongly acidic conditions. The presence of electron-withdrawing fluorine atoms can influence the basicity of the phenolic oxygen. Following O-protonation, the molecule can participate in further reactions. For instance, 4-isopropenylphenol (B43103) is known to undergo O-protonation in sulfuric acid, leading to the formation of a carbocation that can then undergo dimerization reactions. wikipedia.org A similar reactivity pattern could be anticipated for the difluoro analogue.

Phenols can be oxidized to form phenoxy radicals. This process can be initiated by chemical oxidants, enzymes, or photochemically. nih.govrsc.org The formation of the phenoxy radical involves the abstraction of the hydrogen atom from the hydroxyl group. dntb.gov.ua

The stability of the resulting radical is key to its subsequent reactions. In the case of this compound, the electron-withdrawing fluorine atoms would influence the electronic structure and stability of the phenoxy radical. Once formed, phenoxy radicals can undergo several reaction pathways, including:

Coupling: Radicals can couple to form C-C or C-O bonds, leading to the formation of dimers and higher oligomers. dntb.gov.ua

Redox Cycling: In the presence of biological thiols, phenoxy radicals can be reduced back to the parent phenol, generating thiyl radicals and reactive oxygen species, which can lead to further oxidative processes. nih.gov

Further Oxidation: The radical can be further oxidized, potentially leading to ring-opening products. The reaction of OH-adducts of phenol with dioxygen can lead to the formation of hydroquinone (B1673460) and catechol. rsc.orgresearchgate.net

The phenolic hydroxyl group can be readily converted into ethers and esters.

Etherification: The Williamson ether synthesis is a common method for preparing ethers from phenols. This involves deprotonating the phenol with a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form the more nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. numberanalytics.com The efficiency of this reaction depends on the base, solvent, and the nature of the alkyl halide. For difluorophenols, these reactions proceed under standard conditions.

Esterification: Phenols can be esterified by reacting them with carboxylic acids or their more reactive derivatives, such as acid chlorides or acid anhydrides. chemguide.co.ukathabascau.ca The direct reaction with a carboxylic acid (Fischer esterification) is typically slow for phenols and requires a strong acid catalyst. chemguide.co.ukathabascau.ca A more efficient method involves the use of an acyl chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or sodium hydroxide to activate the phenol. chemguide.co.uk Phenolic esters can also be synthesized from other phenolic esters through acyl transfer reactions with halogenated alcohols. nih.gov

Table 1: Examples of Etherification and Esterification Reactions with Phenol Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 2,3-Difluorophenol (B1222669) | n-Butanol | Ether | Potassium hydroxide, reflux | |

| 5-Bromo-2,3-difluorophenol | Epichlorohydrin | Ether | Basic conditions (e.g., NaOH) | |

| Phenol | Ethanoyl chloride | Ester | Vigorous reaction, produces HCl gas | chemguide.co.uk |

| Phenol | Ethanoic anhydride | Ester | Slow reaction, can be warmed | chemguide.co.uk |

| Phenyl acetate (B1210297) | 3-Bromoethanol | Ester (Acyl Transfer) | K₂CO₃, acetone (B3395972), reflux | nih.gov |

Reactivity of the Isopropenyl Group

The isopropenyl group is essentially a substituted alkene and is primarily susceptible to addition reactions, most notably polymerization.

The isopropenyl group, being an unsaturated vinyl group, can undergo chain-reaction polymerization. uomustansiriyah.edu.iq This type of polymerization typically proceeds through three main stages: initiation, propagation, and termination. uomustansiriyah.edu.iq The mechanism can be free-radical, cationic, or anionic, depending on the initiator and reaction conditions.

Initiation: The process begins with the formation of an active species (a radical or an ion) from an initiator molecule. uomustansiriyah.edu.iq For free-radical polymerization, initiators like peroxides or azo compounds are common. uomustansiriyah.edu.iq

Propagation: The active species then adds to the double bond of a monomer molecule, creating a new, larger active species which can then add to another monomer, and so on, leading to the growth of the polymer chain. uomustansiriyah.edu.iq

Termination: The growth of the polymer chain is halted by reactions such as the combination of two growing chains or disproportionation. uomustansiriyah.edu.iq

Table 2: General Kinetic Parameters in Polymerization

| Parameter | Description | Typical Dependence |

|---|---|---|

| Rate of Polymerization (Rp) | The rate at which monomer is converted into polymer. | Proportional to monomer concentration and the square root of the initiator concentration for free-radical polymerization. |

| Kinetic Chain Length (ν) | The average number of monomer units added to each active center. | Influences the degree of polymerization. |

| Degree of Polymerization (Xn) | The average number of monomer units in a polymer chain. | Dependent on the rates of propagation and termination. |

Electrophilic and Radical Addition Reactions to the Alkene Moiety

The isopropenyl group of this compound is susceptible to both electrophilic and radical addition reactions, common transformations for alkenes. mdpi.comyoutube.comucr.edu

Electrophilic Addition: In electrophilic addition, an electrophile, an electron-seeking species, attacks the electron-rich double bond of the alkene. scribd.com This process typically proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.org The regioselectivity of the addition to unsymmetrical alkenes, like the isopropenyl group, is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom with the greater number of hydrogen atoms, leading to the more stable carbocation. youtube.com For this compound, the electrophilic attack would be expected to occur at the terminal CH2 carbon of the isopropenyl group, forming a tertiary carbocation stabilized by the adjacent methyl group and the aromatic ring. The subsequent attack of a nucleophile completes the addition reaction. libretexts.org

Radical Addition: Radical addition reactions involve the addition of a free radical to the double bond. mdpi.com These reactions are often initiated by radical initiators and can lead to a variety of difunctionalized products. mdpi.comresearchgate.net The regioselectivity of radical addition can sometimes be anti-Markovnikov, depending on the nature of the radical and the reaction conditions. In the context of fluorinated compounds, radical reactions can be particularly complex, as fluorine substitution can influence the stability of the radical intermediates. rsc.org For instance, electrochemical methods can be employed to generate carbon radicals from phenols, which can then undergo addition to electron-deficient alkenes. nih.govrsc.org

A variety of functional groups can be introduced across the double bond via radical addition, including alkyl, perfluoroalkyl, aryl, hydroxyl, and halogen moieties. mdpi.com

Isomerization and Rearrangement Processes

Isomerization and rearrangement reactions can significantly alter the molecular structure of this compound. These processes can be induced by various factors, including acidic or basic conditions, heat, or light.

Isomerization: Isomerization of isopropenylphenols to their corresponding propenylphenol isomers can occur under certain conditions. For example, the isomerization of 2-isopropenylphenol (B43007) has been reported to require relatively harsh conditions and can be accompanied by disproportionation reactions. google.com The presence of the difluoro substitution pattern in this compound would likely influence the ease and outcome of such isomerization reactions due to electronic effects.

Rearrangement Reactions: Rearrangement reactions, such as sigmatropic rearrangements, can also be envisioned for this molecule. For instance, the tandfonline.comrsc.org-Wittig rearrangement involves the base-induced rearrangement of allyl ethers to form homoallylic alcohols. organic-chemistry.org While not a direct reaction of the phenol itself, derivatization of the hydroxyl group to an allyl ether could open up this reaction pathway. The competition between tandfonline.comrsc.org- and rsc.orgtandfonline.com-sigmatropic shifts is often temperature-dependent, with the tandfonline.comrsc.org-rearrangement generally favored at lower temperatures. organic-chemistry.org Other types of rearrangements, like the Claisen rearrangement, are also common for phenolic compounds but would require specific precursors. wiley-vch.de

The table below summarizes potential isomerization and rearrangement products.

| Starting Material | Reaction Type | Potential Product(s) | Conditions |

| This compound | Isomerization | 2,3-Difluoro-4-(prop-1-en-1-yl)phenol | Acidic or basic, heat |

| Allyl ether of this compound | tandfonline.comrsc.org-Wittig Rearrangement | Homoallylic alcohol derivative | Base, low temperature |

Influence of Fluorine Substitution on Reaction Pathways and Stereoselectivity

The presence of two fluorine atoms on the aromatic ring has a profound impact on the reactivity and selectivity of reactions involving this compound. rsc.orgresearchgate.net Fluorine is the most electronegative element, and its introduction into a molecule can alter electron distribution, pKa, dipole moment, and chemical reactivity. tandfonline.com

The electron-withdrawing inductive effect of the fluorine atoms decreases the electron density of the aromatic ring and, to some extent, the isopropenyl group. This can affect the rate and regioselectivity of electrophilic addition reactions. For example, the decreased nucleophilicity of the double bond might lead to slower reaction rates with electrophiles. Conversely, the fluorine atoms can influence the stability of intermediates.

In radical reactions, fluorine substitution can dramatically influence the chemical outcome. rsc.orgresearchgate.net The unique effects of fluorine may lead to new reactivities and transformations that are not observed in their non-fluorinated counterparts. rsc.orgresearchgate.net For instance, studies on gem-difluoroalkenes have shown that their distinct electronic character allows for differential functionalization of each carbon atom, and certain catalytic systems can promote reactions that retain both fluorine atoms, avoiding the common pathway of β-fluoride elimination. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be influenced by fluorine substitution. The steric bulk and electronic properties of the fluorine atoms can direct the approach of reagents, leading to specific stereochemical outcomes in addition and rearrangement reactions.

Detailed Mechanistic Studies of Specific Chemical Transformations

Detailed mechanistic studies are crucial for understanding the intricate reaction pathways of this compound. While specific mechanistic studies on this exact compound are not widely available in the provided search results, general principles from related systems can be applied.

For electrophilic addition , the mechanism proceeds via a carbocation intermediate. libretexts.org The first step is the rate-determining step, involving the attack of the π-electrons of the alkene on the electrophile. libretexts.org The stability of the resulting carbocation dictates the regioselectivity. For this compound, this would be a tertiary carbocation. The second step is the rapid attack of a nucleophile on the carbocation. libretexts.org

For radical addition , the mechanism typically involves three stages: initiation, propagation, and termination. Initiation involves the formation of radicals. In the propagation step, a radical adds to the alkene to form a new radical intermediate, which then reacts further. Termination involves the combination of radicals. Mechanistic studies on similar systems have utilized techniques like electron paramagnetic resonance (EPR) spectroscopy to detect radical intermediates and computational studies to model reaction pathways. nih.gov For example, in the cobalt-catalyzed dioxygenation of gem-difluoroalkenes, mechanistic studies suggest a radical chain process. nih.gov

Isomerization and rearrangement reactions often proceed through concerted pericyclic pathways or stepwise ionic mechanisms. For instance, the tandfonline.comrsc.org-Wittig rearrangement is a concerted tandfonline.comrsc.org-sigmatropic shift that proceeds through a five-membered cyclic transition state. organic-chemistry.org The stereochemical outcome is often highly predictable based on the geometry of this transition state.

The table below outlines the key mechanistic features of these transformations.

| Transformation | Key Mechanistic Features | Intermediate(s) | Governing Principles |

| Electrophilic Addition | Two-step process, rate-determining first step libretexts.org | Carbocation libretexts.org | Markovnikov's rule, carbocation stability youtube.com |

| Radical Addition | Chain reaction (initiation, propagation, termination) | Free radical | Radical stability, steric effects |

| tandfonline.comrsc.org-Wittig Rearrangement | Concerted pericyclic reaction organic-chemistry.org | Five-membered cyclic transition state organic-chemistry.org | Orbital symmetry, transition state geometry |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. dtu.dk While both relate to molecular vibrations, their selection rules are different, making them complementary. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, detecting vibrations that cause a change in the polarizability of the molecule. wiley.com

The analysis of the IR and Raman spectra of 2,3-Difluoro-4-isopropenylphenol allows for the identification of its key functional groups and the assignment of specific vibrational modes. The spectra are characterized by absorption bands and scattering peaks corresponding to the stretching and bending of bonds within the molecule, such as the hydroxyl (-OH), isopropenyl (-C(CH₃)=CH₂), and the difluorinated benzene (B151609) ring. scirp.orgresearchgate.net

Key vibrational modes for this compound include:

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

Aromatic C-H Stretch: Sharp peaks are anticipated just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks corresponding to the methyl group of the isopropenyl moiety are expected just below 3000 cm⁻¹.

C=C Stretch: The vinyl C=C stretch of the isopropenyl group typically appears around 1640-1680 cm⁻¹. The aromatic C=C stretching vibrations of the benzene ring result in several peaks in the 1450-1600 cm⁻¹ region. researchgate.net

C-F Stretch: Strong absorption bands due to the carbon-fluorine bonds are expected in the 1100-1400 cm⁻¹ region. The exact position is sensitive to the substitution pattern on the aromatic ring.

O-H Bend: The in-plane bending of the hydroxyl group is found in the 1330-1440 cm⁻¹ range, though it can be coupled with other vibrations.

C-O Stretch: A strong band for the phenolic C-O stretch is typically observed between 1200 cm⁻¹ and 1260 cm⁻¹.

The following table summarizes the predicted vibrational frequencies and their assignments for this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| O-H Stretch | Phenolic -OH | 3200 - 3600 | Strong, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |

| C-H Stretch | Isopropenyl (sp²) | 3050 - 3150 | Medium |

| C-H Stretch | Isopropenyl (sp³) | 2850 - 3000 | Medium |

| C=C Stretch | Isopropenyl | 1640 - 1680 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong |

| C-F Stretch | Aryl-F | 1100 - 1400 | Strong |

This table is generated based on established group frequency correlations in infrared spectroscopy. wiley.comscirp.org

In situ spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is an invaluable tool for monitoring the synthesis of this compound in real-time. nih.gov This technique allows for the direct observation of molecular changes within a reaction mixture without the need for sample extraction. researchgate.netucl.ac.uk

During a potential synthesis route, such as the dehydrogenation of 2,3-difluoro-4-isopropylphenol, ATR-FTIR could be used to track the reaction's progress. Researchers could monitor the decrease in the intensity of the C-H bands of the isopropyl group and the simultaneous emergence of the characteristic C=C stretching vibration of the newly formed isopropenyl group. This real-time analysis provides crucial kinetic data and helps in optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproduct formation. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of a compound and for elucidating its structure by analyzing its fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. barbau.ca It is highly effective for analyzing complex mixtures, such as the crude product from a chemical synthesis. acs.org In the context of this compound, GC would first separate the target compound from any unreacted starting materials, solvents, or synthetic byproducts. epa.gov

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion (M⁺˙) and its characteristic fragment ions are detected. The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z corresponding to its molecular weight. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the isopropenyl group, a common fragmentation for isopropyl-substituted aromatics, leading to a significant [M-15]⁺ peak. researchgate.netnist.gov

| Ion | m/z (Nominal) | Description |

| [C₉H₈F₂O]⁺˙ | 170 | Molecular Ion (M⁺˙) |

| [C₈H₅F₂O]⁺ | 155 | Loss of a methyl radical (•CH₃) |

| [C₆H₃F₂O]⁺ | 129 | Loss of propyne (B1212725) (C₃H₄) |

| [C₆H₄F₂]⁺˙ | 114 | Loss of carbon monoxide (CO) and ethene (C₂H₄) |

This table presents a hypothetical fragmentation pattern for this compound based on common fragmentation rules for phenolic and isopropenyl-containing compounds. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₈F₂O.

HRMS can distinguish this formula from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). For example, a compound with the formula C₁₀H₁₂O₂ has a nominal mass of 168, but its exact mass would be different from that of C₉H₈F₂O. By comparing the experimentally measured exact mass to the calculated theoretical mass, the elemental composition can be confirmed with high confidence. rsc.org

Calculated Exact Mass of [C₉H₈F₂O+H]⁺: 171.06158

This capability is crucial for confirming the identity of a newly synthesized compound and is a standard requirement for publication in chemical literature.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. The technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map from which the exact positions of all atoms in the crystal lattice can be determined. nih.gov

If a suitable single crystal of this compound were obtained, X-ray crystallography would provide a wealth of structural information, including:

Bond Lengths: Precise measurements of all covalent bonds (e.g., C-C, C-O, C-H, C-F).

Bond Angles: The angles between adjacent bonds, defining the geometry of the phenyl ring and the isopropenyl and hydroxyl substituents.

Torsional Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the isopropenyl group relative to the plane of the benzene ring.

Intermolecular Interactions: Details of how molecules pack in the crystal lattice, including hydrogen bonding involving the phenolic -OH group and potential non-covalent interactions involving the fluorine atoms. acs.org

While no public crystal structure data for this compound is currently available, this technique remains the gold standard for unambiguous structural elucidation in the solid phase. ugr.es

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives.

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique for investigating the stereochemical aspects of chiral molecules. nih.govnih.gov It relies on the differential absorption of left and right circularly polarized light by a chiral compound. researchgate.netencyclopedia.pub This differential absorption, known as the Cotton effect, provides detailed information about the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. nih.govacs.org For a molecule to be ECD active, it must contain a chromophore—a light-absorbing group—within a chiral environment. researchgate.netencyclopedia.pub

In the context of hypothetical chiral derivatives of this compound, the substituted phenol (B47542) ring acts as the primary chromophore. The electronic transitions of this aromatic system, typically π → π* transitions, are expected to give rise to distinct Cotton effects in the ECD spectrum, generally within the 200-400 nm range. nih.govfrontiersin.org The introduction of a chiral center, for instance by stereospecific substitution on the isopropenyl group or by creating a chiral axis through restricted rotation, would render the molecule chiral and thus ECD active.

Elucidation of Absolute Configuration

The primary application of ECD for chiral derivatives of this compound would be the determination of their absolute configuration. nih.govnih.gov The ECD spectra of two enantiomers are mirror images of each other. encyclopedia.pub Therefore, by comparing the experimental ECD spectrum of a synthesized chiral derivative with theoretically calculated spectra for its possible enantiomers, the absolute configuration can be unambiguously assigned. nih.govacs.org

This process involves several key steps:

TD-DFT Calculations: For each stable conformer, the ECD spectrum is calculated using time-dependent density functional theory (TD-DFT). nih.govacs.org The choice of functional and basis set in these calculations is crucial for obtaining accurate predictions. rsc.org

Spectral Comparison: The calculated, Boltzmann-averaged ECD spectrum is then compared with the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for a specific enantiomer (e.g., the R-enantiomer) confirms the absolute configuration of the sample. nih.gov If the experimental spectrum matches the mirror image of the calculated spectrum, the opposite enantiomer (S) is assigned. encyclopedia.pub

Illustrative ECD Data

While experimental data for chiral derivatives of this compound is unavailable, we can present a hypothetical data table based on typical ECD spectra of chiral substituted phenols. The table illustrates how the sign and wavelength of Cotton effects (CE) are used to characterize the enantiomers.

| Hypothetical Chiral Derivative | Enantiomer | Cotton Effect 1 (λ, nm) | Δε₁ (M⁻¹cm⁻¹) | Cotton Effect 2 (λ, nm) | Δε₂ (M⁻¹cm⁻¹) |

|---|---|---|---|---|---|

| (R/S)-1-(2,3-Difluoro-4-hydroxyphenyl)ethanol | R | ~280 | +2.5 | ~230 | -5.0 |

| S | ~280 | -2.5 | ~230 | +5.0 | |

| Chiral Atropisomer of a Dimeric Derivative | P-helix | ~310 | +15.2 | ~250 | -20.8 |

| M-helix | ~310 | -15.2 | ~250 | +20.8 |

This table is illustrative and presents hypothetical data for educational purposes.

Influence of Fluorine and Isopropenyl Substituents

The fluorine and isopropenyl groups on the phenol ring are expected to influence the ECD spectra of chiral derivatives. The fluorine atoms, through their electronic effects, can alter the energy and intensity of the π → π* transitions of the aromatic chromophore. The isopropenyl group, if involved in the chiral center or influencing the conformation of a nearby chiral center, will play a significant role in determining the sign and magnitude of the observed Cotton effects. The conformational flexibility of the isopropenyl group would need to be carefully considered in the theoretical calculations. frontiersin.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to determining the electronic and structural properties of a molecule from first principles. wikipedia.org These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. researchgate.net It is used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy structure. From this geometry, key parameters such as bond lengths, bond angles, and dihedral angles are obtained.

DFT is also used to calculate various chemical reactivity descriptors. These indices help predict how and where a molecule might react. For halogenated phenols, a common approach involves using a hybrid functional like B3LYP with a basis set such as 6-31G(d,p) to model the system effectively. rsc.org

| Parameter | Description | Predicted Value (Hypothetical) |

|---|---|---|

| C-O Bond Length | The distance between the phenolic carbon and oxygen atoms. | ~1.36 Å |

| O-H Bond Length | The distance between the hydroxyl oxygen and hydrogen atoms. | ~0.97 Å |

| C-F Bond Length | The average distance between the ring carbons and fluorine atoms. | ~1.35 Å |

| C-C-O-H Dihedral Angle | The angle defining the orientation of the hydroxyl hydrogen relative to the ring. | 0° or 180° |

| Dipole Moment | A measure of the overall polarity of the molecule. | ~2.5 D |

This table is illustrative and shows the types of data that would be generated from a DFT calculation. The values are hypothetical estimates based on similar known structures.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While more computationally demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide higher accuracy for energetic and spectroscopic predictions. These calculations are often considered the "gold standard" and are used to benchmark results from less expensive methods like DFT. For 2,3-Difluoro-4-Isopropenylphenol, these methods would be employed to calculate highly accurate thermodynamic properties and to predict vibrational frequencies for comparison with experimental Infrared (IR) and Raman spectra.

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is the preferred method. stuba.sk TD-DFT calculates the energies of electronic excited states, which allows for the prediction of the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. stuba.sk The calculations would reveal the wavelengths of light the molecule absorbs most strongly (λmax) and the nature of the electronic transitions involved (e.g., π → π* transitions within the aromatic ring).

| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | ~285 nm | ~0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240 nm | ~0.30 | HOMO-1 → LUMO (π → π) |

This table illustrates the kind of output a TD-DFT calculation provides. The values are hypothetical.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. mdpi.com The HOMO is the orbital from which the molecule is most likely to donate an electron, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. libretexts.org A small gap suggests the molecule is more reactive and can be more easily excited electronically. libretexts.org For this compound, analysis would focus on how the electron-withdrawing fluorine atoms and the π-donating hydroxyl and isopropenyl groups influence the energies and spatial distributions of these orbitals. mdpi.com

| Parameter | Description | Predicted Value (Hypothetical) |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | 4.6 eV |

This table illustrates typical data from a molecular orbital analysis. The values are hypothetical.

Molecular Dynamics (MD) Simulations

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. lumenlearning.com By simulating the motions of atoms and molecules, MD provides a detailed view of the dynamic processes that are inaccessible to static calculations.

Conformational analysis is the study of the different spatial arrangements (conformers) a molecule can adopt due to rotation around its single bonds. spcmc.ac.in For this compound, key rotations would occur around the C-O bond of the hydroxyl group and the C-C bond connecting the isopropenyl group to the aromatic ring. By calculating the potential energy as these bonds are rotated, a torsional potential energy surface can be constructed. This surface reveals the lowest-energy (most stable) conformers and the energy barriers that separate them. Such an analysis is crucial for understanding how the molecule's shape is influenced by steric hindrance and electronic interactions between the substituent groups. For instance, it would clarify the preferred orientation of the isopropyl group's double bond relative to the fluorinated ring and the orientation of the hydroxyl proton. spcmc.ac.in

Intermolecular Interactions and Self-Assembly Processes

The intermolecular forces governing the interactions of this compound are critical to understanding its physical properties and its behavior in biological and material science contexts. Computational models can dissect the various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The fluorine atoms, despite their high electronegativity, are generally considered weak hydrogen bond acceptors. rsc.org The C-F bond is best described as "weakly polar" rather than a strong participant in hydrogen bonding. rsc.org The primary hydrogen bonding site in this compound is the hydroxyl group, which can act as both a hydrogen bond donor and acceptor. The isopropenyl group and the aromatic ring can participate in weaker C-H···π and π-π stacking interactions, which contribute to the self-assembly and crystal packing of the molecule. researchgate.net

Studies on related fluorophenols have shown that fluorine substitution can modulate biological properties by altering how the molecule fits into active sites or polymer cavities, such as cyclodextrins. frontiersin.orgnih.gov The van der Waals radius of fluorine (1.47 Å) is intermediate between that of hydrogen and oxygen, allowing it to act as a bioisostere for these atoms in certain contexts, which can influence molecular recognition events. rsc.org Theoretical studies on the self-association of various fluorophenols have quantified these interactions, providing data on their behavior in solution. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping the intricate step-by-step pathways of chemical reactions. For fluorinated phenols, these models can clarify mechanisms such as electrophilic substitution, oxidation, and defluorination. acs.orgmanchester.ac.ukmanchester.ac.uk By calculating the energies of reactants, products, and intermediate structures, a detailed picture of the reaction landscape emerges.

For instance, computational studies on the oxidative activation of fluorinated arenes by metal-oxo complexes have revealed novel mechanisms that differ significantly from their non-fluorinated counterparts. These reactions may proceed through the formation of a ketone intermediate, where the subsequent breaking of an aliphatic C-F bond leads to the final phenol (B47542) product. manchester.ac.ukmanchester.ac.uk Another computationally elucidated mechanism involves the homolysis of the O-H bond in halophenols, which transiently transforms the phenol into a phenoxyl radical. osti.govnih.gov This radical acts as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr), a reaction that is typically prohibitive for electron-rich phenols. osti.govnih.gov

Transition State Search and Activation Energy Barriers

A critical aspect of modeling reaction mechanisms is the identification of the transition state (TS)—the highest energy point along a reaction pathway that separates reactants from products. Algorithms like the Growing String Method (GSM) and the Freezing String Method (FSM) are employed to locate these first-order saddle points on the potential energy surface. arxiv.orgumich.edu The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate.

Computational studies on reactions involving fluorinated phenols provide quantitative data on these barriers. For example, in the defluorination of 2,4,6-trifluorophenol (B1297822) by a dehaloperoxidase model, density functional theory (DFT) calculations determined the activation free energies (ΔG‡) for key steps. acs.org Similarly, theoretical calculations for the fluoride-mediated vinylation of phenol showed a dramatic reduction in the activation barrier compared to the uncatalyzed reaction, explaining the catalytic effect. rsc.org These calculations demonstrate how fluorine substituents and reaction conditions can stabilize or destabilize the transition state, thereby altering reaction kinetics. harvard.edu

| Reaction | System | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Vinylation (Direct) | Phenol + Acetylene | CCSD(T)/6-311++G(d,p) // PBE1PBE/6-311++G(d,p) | ΔE‡ = 57.5 | rsc.org |

| Vinylation (Fluoride-Mediated) | Phenol + Acetylene + F⁻ | CCSD(T)/6-311++G(d,p) // PBE1PBE/6-311++G(d,p) | ΔE‡ = 34.2 | rsc.org |

| Hydrogen Atom Abstraction | 2,4,6-Trifluorophenol + DHP CpdI | UB3LYP-GD3/BS1 | ΔG‡ = 5.0 (quartet state) | acs.org |

| OH Rebound | 2,4,6-Trifluorophenol Radical + DHP CpdII | UB3LYP-GD3/BS1 | ΔG‡ < 10 | acs.org |

Reaction Coordinate Analysis

Reaction coordinate analysis provides a detailed narrative of a chemical transformation. By computing the intrinsic reaction coordinate (IRC), which is the minimum energy path connecting the transition state to the reactants and products, chemists can visualize the geometric and energetic changes that occur throughout the reaction. smu.edu

This analysis can be further refined using methods like the United Reaction Valley Approach (URVA), which partitions the reaction path into distinct phases: reactant contact, preparation, chemical transformation (at the transition state), product adjustment, and separation. smu.edu For a reaction involving this compound, this would reveal precisely when bonds start to break and form, how the substituents reorient, and what electronic factors control the process at each stage. For example, an IRC scan on a fluorinated arene oxidation confirmed that a specific radical intermediate was directly connected to the ketone product via a 1,2-fluoride shift transition state. manchester.ac.uk Visualizing this path helps in understanding complex rearrangements and the role of intermediates. youtube.com

Prediction of Chemical Reactivity and Regioselectivity

Computational chemistry excels at predicting the reactivity and regioselectivity of molecules like this compound. The distribution of electrons in the molecule, which is heavily influenced by the interplay of the substituents, dictates its reactivity. The two fluorine atoms at positions 2 and 3 are strongly electron-withdrawing via the inductive effect. The hydroxyl group at position 1 and the isopropenyl group at position 4 are electron-donating through resonance.

Molecular Electrostatic Potential (MEP) maps are a common tool to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, thereby predicting sites of attack. nih.gov For electrophilic aromatic substitution, the directing effects of the substituents are paramount. The powerful activating effect of the hydroxyl group would likely direct incoming electrophiles to the ortho and para positions relative to it (positions 6 and 4). However, position 4 is already occupied. The isopropenyl group is also an ortho, para-director. The fluorine atoms are deactivating but are also ortho, para-directors. The ultimate regioselectivity will depend on the complex interplay of these competing effects and the nature of the electrophile. Computational models can quantify the activation energies for attack at each possible position, providing a clear prediction of the major product. libretexts.org The anomalous reactivity of fluorobenzene, which has a similar reaction rate to benzene (B151609) in some electrophilic substitutions, highlights the subtle balance between inductive and resonance effects that must be modeled accurately. researchgate.net

Development of Computational Models and Software for Fluorinated Phenol Systems

The accuracy of theoretical predictions for fluorinated compounds is highly dependent on the chosen computational models and software. Significant research has been dedicated to developing and benchmarking methods specifically for fluorine-containing systems. mdpi.com

Density Functional Theory (DFT) is a widely used method, but the choice of the exchange-correlation functional is crucial. For geometry optimizations of fluorinated molecules, the M062X functional has been shown to yield results with high accuracy compared to more computationally expensive methods. mdpi.com For predicting properties like ¹⁹F NMR chemical shifts, a key analytical tool for these compounds, specific combinations of functionals and basis sets are recommended to balance accuracy with computational cost. nih.govresearchgate.net Locally dense basis set (LDBS) schemes, such as pcS-3/pcS-2, have been proposed as an efficient approach for accurate chemical shift calculations. mdpi.com

A range of software packages are available to perform these calculations, each with different strengths. Gaussian, ORCA, and Spartan are widely used in academic and industrial research for a variety of quantum chemical calculations. reddit.com Specialized software platforms from companies like Simcenter, Cresset, and Schrödinger also provide advanced tools for molecular modeling, from quantum mechanics to large-scale simulations. siemens.comcresset-group.com

| Task | Recommended Method/Functional | Basis Set Example | Key Advantage | Reference |

|---|---|---|---|---|

| Geometry Optimization | M062X | 6-311+G(d,p) | Best performance relative to CCSD results. | mdpi.com |

| ¹⁹F NMR Shift Calculation | DFT (various functionals) | pcS-3/pcS-2 (LDBS) | Good balance of accuracy and computational cost. | mdpi.com |

| Enthalpy Calculations | M06-L | 6-311+G(2df, 2p) | Used for bond-breaking enthalpy predictions. | nih.gov |

| Electron Density Visualization | B3LYP | 6-311+G(d,p) | Standard for generating Molecular Electrostatic Potential (MEP) maps. | nih.gov |

Based on a comprehensive search of available scientific literature, there is currently insufficient public information specifically concerning the polymerization and material applications of the chemical compound “this compound.” Research and documentation on this particular monomer are not available in the public domain, which prevents the creation of a detailed and scientifically accurate article according to the requested outline.

General information exists for the polymerization of related, but structurally distinct, compounds such as other substituted phenols, fluorinated vinyl monomers, and other isopropenyl compounds. However, extrapolating this information would not adhere to the strict requirement of focusing solely on "this compound."

Therefore, it is not possible to provide a thorough and scientifically accurate article on the following topics for this specific compound:

Homo- and Co-Polymerization of this compound

Radical Polymerization Mechanisms

Anionic and Cationic Polymerization

Enzymatic Polymerization Routes

Synthesis of Polymeric Products with Tailored Properties

Thermosetting Resins and Network Polymers

Engineering Plastics and High-Performance Polymers